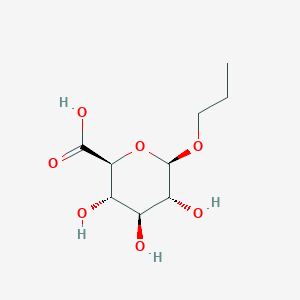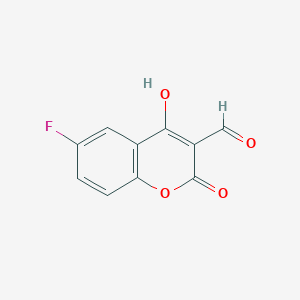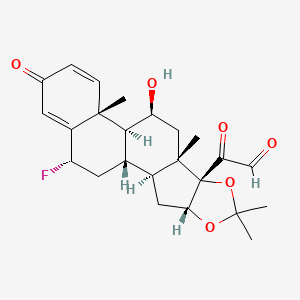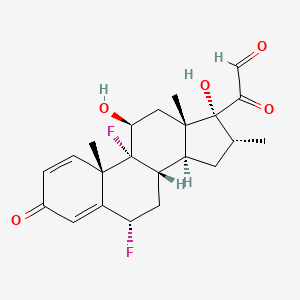
Propyl-β-D-glucuronid
Übersicht
Beschreibung
Synthesis Analysis
The practical synthesis of β-acyl glucuronides, which include compounds like Propyl beta-D-glucuronide, has been described using allyl 2,3,4-tri-(O-allyloxycarbonyl)-d-glucuronate and 1-chloro-N,N,2-trimethyl-1-propenylamine. This process allows for the synthesis of β-acyl glucuronate in good yields, with the resulting acyl glucuronates showing sufficient solubility to organic solvents, thus facilitating their purification through conventional methods like silica gel column chromatography or crystallization, even in multigram quantities (Nagao, Suzuki, & Takano, 2016).
Molecular Structure Analysis
The molecular structure and degradation kinetics of 1-beta-O-acyl glucuronides have been extensively studied, providing insights into their electrophilic reactivity under physiological conditions. These studies help in understanding the structural factors affecting their stability and reactivity, essential for designing glucuronide-based drug conjugates with improved pharmacokinetic properties (Baba & Yoshioka, 2009).
Chemical Reactions and Properties
Enzyme-assisted synthesis and structural characterization of glucuronides, including those similar to Propyl beta-D-glucuronide, highlight the regio- and stereoselectivity of glucuronidation processes. These processes are critical for the metabolism of various pharmacologically active compounds and their subsequent excretion (Luukkanen et al., 1999).
Physical Properties Analysis
The analysis of physical properties, such as solubility and stability in organic solvents, is crucial for understanding the behavior of β-acyl glucuronides in different environments. This knowledge is pivotal in the purification and handling of these compounds during pharmaceutical development processes.
Chemical Properties Analysis
The intrinsic electrophilic reactivity of β-acyl glucuronides, as characterized by their degradation rate constants under physiological conditions, provides essential insights into their chemical properties. Understanding these properties helps in predicting the behavior of related compounds in biological systems and their potential implications in drug metabolism and adverse drug reactions (Baba & Yoshioka, 2009).
Wissenschaftliche Forschungsanwendungen
Glucuronidierungsstudien
Propyl-β-D-glucuronid ist ein Glucuronid eines kurzkettigen aliphatischen Alkohols, der in vitro in menschlichen Lebermikrosomen durch Glucuronidierung gebildet wird {svg_1}. Dies macht es zu einer wertvollen Verbindung für die Untersuchung des Glucuronidierungsprozesses, einem wichtigen Weg für die Biotransformation der meisten Arzneimittel, anderer Xenobiotika und einiger endogener Substanzen {svg_2}.
Metabolismusstudien
This compound kann in Metabolismusstudien verwendet werden. So wurde es beispielsweise bei der simultanen Quantifizierung von Propylthiouracil und seinem N-β-D-Glucuronid mittels HPLC-MS/MS eingesetzt {svg_3}. Dies trägt zum Verständnis des Stoffwechsels von Propylthiouracil bei, einem Medikament, das zur Behandlung von Hyperthyreose und Thyreotoxikose eingesetzt wird {svg_4}.
Studien zu Arzneimittelwechselwirkungen
Die Bildung von this compound in menschlichen Lebermikrosomen kann durch andere Substanzen, einschließlich Arzneimitteln, beeinflusst werden. Daher kann es in Studien verwendet werden, die potenzielle Arzneimittelwechselwirkungen auf der Ebene der Glucuronidierung untersuchen {svg_5}.
Toxikologische Studien
This compound kann in toxikologischen Studien verwendet werden. Der Glucuronidierungsprozess kann zur Bildung toxischer Metaboliten führen, und die Untersuchung dieses Prozesses mit this compound kann Einblicke in potenzielle toxische Wirkungen liefern {svg_6}.
Pharmakokinetische Studien
This compound kann in pharmakokinetischen Studien verwendet werden, um zu verstehen, wie der Körper Arzneimittel aufnimmt, verteilt, verstoffwechselt und ausscheidet. Die Bildung von this compound kann die Pharmakokinetik von Arzneimitteln beeinflussen {svg_7}.
Entwicklung analytischer Methoden
This compound wurde bei der Entwicklung analytischer Methoden verwendet, wie z. B. der HPLC-MS/MS-Methode zur simultanen Quantifizierung von Propylthiouracil und seinem N-β-D-Glucuronid {svg_8}. Dies kann bei der Detektion und Quantifizierung dieser Substanzen in biologischen Proben helfen {svg_9}.
Wirkmechanismus
Zukünftige Richtungen
Recent advances in the detection of β-glucuronidase activity, which is significant in the metabolism of Propyl beta-D-glucuronide, have been made . These advances include the development of sensors for β-glucuronidase activity detection, which offer rapid and reliable detection . This could facilitate future mechanistic investigations on the metabolism of Propyl beta-D-glucuronide and may optimize its clinical application .
Biochemische Analyse
Biochemical Properties
Propyl Beta-D-Glucuronide is a product of the glucuronidation process, a major phase II metabolic pathway in the human body. It interacts with enzymes such as beta-glucuronidase (β-GLU), which is widely distributed in mammalian tissues, body fluids, and microbiota . β-GLU catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone, resulting in different physiological reactions .
Cellular Effects
The effects of Propyl Beta-D-Glucuronide on cells are not fully understood. The activity of β-GLU, with which it interacts, is known to be associated with the occurrence of some diseases. For instance, high levels of β-GLU activity in serum often accompany tumors in necrotic areas, while abnormally low levels may cause diseases such as liver failure and mucopolysaccharidosis .
Molecular Mechanism
The molecular mechanism of Propyl Beta-D-Glucuronide involves its interaction with β-GLU. This enzyme catalyzes the hydrolysis of Propyl Beta-D-Glucuronide, releasing glucuronic acid and propyl alcohol . This process is part of the body’s mechanism for detoxifying and eliminating foreign substances.
Temporal Effects in Laboratory Settings
The temporal effects of Propyl Beta-D-Glucuronide in laboratory settings are not well-documented. The activity of β-GLU, which interacts with Propyl Beta-D-Glucuronide, has been extensively studied. Changes in β-GLU activity are often associated with the occurrence of diseases and deterioration of water quality .
Metabolic Pathways
Propyl Beta-D-Glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid group to substances to make them more water-soluble, facilitating their excretion from the body .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-propoxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O7/c1-2-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14/h4-7,9-12H,2-3H2,1H3,(H,13,14)/t4-,5-,6+,7-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIZNQNCGFFJFO-KPRJIFDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291175 | |
| Record name | Propyl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17685-07-3 | |
| Record name | Propyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[3.2.0]hept-2-ene-6-carboxylic acid, methyl ester, (1alpha,5alpha,6beta)- (9CI)](/img/no-structure.png)


![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)
![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)




